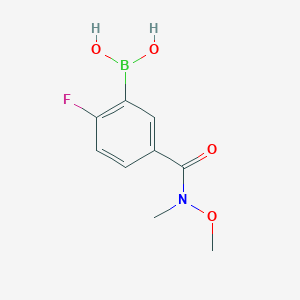

2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid

CAS No.: 874289-59-5

Cat. No.: VC2904184

Molecular Formula: C9H11BFNO4

Molecular Weight: 227 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874289-59-5 |

|---|---|

| Molecular Formula | C9H11BFNO4 |

| Molecular Weight | 227 g/mol |

| IUPAC Name | [2-fluoro-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid |

| Standard InChI | InChI=1S/C9H11BFNO4/c1-12(16-2)9(13)6-3-4-8(11)7(5-6)10(14)15/h3-5,14-15H,1-2H3 |

| Standard InChI Key | UIALQZJYMDELNI-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=CC(=C1)C(=O)N(C)OC)F)(O)O |

| Canonical SMILES | B(C1=C(C=CC(=C1)C(=O)N(C)OC)F)(O)O |

Introduction

Chemical Identity and Structural Characteristics

2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid is identified by the CAS number 874289-59-5 and is known by several synonyms in scientific literature . The compound has a molecular formula of C9H11BFNO4, containing carbon, hydrogen, boron, fluorine, nitrogen, and oxygen atoms in a specific arrangement . The structure consists of a phenyl ring substituted with a fluorine atom at position 2, a boronic acid group (B(OH)2) attached to the same ring, and a methoxy(methyl)carbamoyl group at position 5.

Naming and Synonyms

The compound is recognized by several alternate names in scientific databases and literature:

| Synonym | Reference |

|---|---|

| N-Methoxy-N-methyl 3-borono-4-fluorobenzamide | |

| 2-Fluoro-5-(N-methoxy-N-methylcarbamoyl)benzeneboronic acid | |

| [2-fluoro-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid |

This variety of nomenclature reflects different approaches to naming the compound based on various chemical naming conventions and structural focus points.

Physical and Chemical Properties

2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid possesses distinct physical and chemical characteristics that influence its behavior in various environments and reactions.

Physical Properties

The compound exhibits specific physical properties that are important for its handling, storage, and application in various scientific contexts.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 226.99700 - 227.00 g/mol | |

| Physical State | Solid | |

| Density | 1.32 g/cm³ | |

| Melting Point | 117-119°C | |

| Boiling Point | 464.1°C at 760 mmHg | |

| Flash Point | 234.5°C |

These physical properties indicate that the compound is a stable solid at room temperature with relatively high melting and boiling points, suggesting strong intermolecular forces within its crystal structure.

Chemical Reactivity

The chemical reactivity of 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid is primarily governed by its functional groups. The boronic acid group (B(OH)2) is particularly significant as it can participate in various organic reactions:

-

The boronic acid functionality makes it valuable for Suzuki-Miyaura cross-coupling reactions, where it can react with aryl halides to form new carbon-carbon bonds.

-

The carbamoyl group provides sites for further functionalization, potentially allowing for the synthesis of more complex molecules.

-

The fluorine substituent contributes to the compound's stability and can influence its reactivity in certain chemical transformations.

Applications in Research and Industry

2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid has several potential applications in scientific research and industrial processes.

Synthetic Organic Chemistry

The compound serves as a valuable building block in organic synthesis, particularly in:

-

Cross-coupling reactions: The boronic acid functionality enables Suzuki-Miyaura coupling reactions, allowing for the construction of complex molecules with carbon-carbon bonds.

-

Pharmaceutical intermediate: The presence of both fluorine and the carbamoyl group makes it relevant for medicinal chemistry applications, where these structural features can influence drug properties including metabolic stability and receptor binding.

Related Compounds and Derivatives

Several structurally similar compounds appear in the scientific literature, highlighting the importance of this chemical class.

Structural Analogs

| Compound | CAS Number | Molecular Formula | Reference |

|---|---|---|---|

| (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid | 874289-40-4 | C8H9BFNO3 | |

| N-Methoxy-N-methyl 4-borono-2-fluorobenzamide | 913835-59-3 | C9H11BFNO4 |

These related compounds differ in the position of substituents or the nature of the carbamoyl group, which may influence their chemical properties and biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume